molecular formula C13H24SSn B13696401 (3-Hexyl-2-thienyl)trimethylstannane

(3-Hexyl-2-thienyl)trimethylstannane

Cat. No.: B13696401
M. Wt: 331.1 g/mol
InChI Key: VICPXQBDZGOMDF-UHFFFAOYSA-N
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Description

(3-Hexyl-2-thienyl)trimethylstannane is an organotin compound with the molecular formula C13H24SSn. It is a derivative of thiophene, where a hexyl group is attached to the third carbon of the thiophene ring, and a trimethylstannyl group is attached to the second carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hexyl-2-thienyl)trimethylstannane typically involves the reaction of 3-hexylthiophene with trimethyltin chloride. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an inert atmosphere to prevent oxidation. The reaction proceeds as follows:

3-Hexylthiophene+Trimethyltin chlorideThis compound+Sodium chloride\text{3-Hexylthiophene} + \text{Trimethyltin chloride} \rightarrow \text{this compound} + \text{Sodium chloride} 3-Hexylthiophene+Trimethyltin chloride→this compound+Sodium chloride

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Hexyl-2-thienyl)trimethylstannane undergoes various types of chemical reactions, including:

    Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds with other organic molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include halides and bases such as sodium hydride.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Coupling Reactions: Palladium catalysts and organohalides are typically employed in Stille coupling reactions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (3-Hexyl-2-thienyl)trimethylstannane is used as a building block for the synthesis of more complex organic molecules. It is particularly valuable in the field of organic electronics for the development of conductive polymers and materials.

Biology and Medicine

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic compounds .

Mechanism of Action

The mechanism of action of (3-Hexyl-2-thienyl)trimethylstannane involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The thiophene ring can also undergo oxidation and coupling reactions, contributing to the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

  • (4-Hexyl-2-thienyl)trimethylstannane
  • (3-Hexyl-2-thienyl)triethylstannane
  • (3-Hexyl-2-thienyl)triphenylstannane

Uniqueness

(3-Hexyl-2-thienyl)trimethylstannane is unique due to the specific positioning of the hexyl and trimethylstannyl groups on the thiophene ring. This configuration imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the trimethylstannyl group enhances its utility in cross-coupling reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

(3-Hexyl-2-thienyl)trimethylstannane, with the chemical formula C13H24SSn and CAS number 133787-27-6, is a compound that has garnered interest in the field of organic chemistry due to its potential biological activities. This article explores its biological activity, including its antimicrobial and anticancer properties, as well as its mechanisms of action and relevant research findings.

  • Molecular Weight : 331.11 g/mol
  • IUPAC Name : (3-hexylthiophen-2-yl)trimethylstannane
  • Structure : The compound contains a thiophene ring substituted with a hexyl group and a trimethylstannane moiety.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that compounds containing thiophene rings often possess inherent antibacterial properties due to their ability to interact with bacterial membranes.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The data suggests that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for further development in antimicrobial therapies.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Preliminary investigations have demonstrated that this compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines.

Mechanism of Action
The proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death. Additionally, the trimethylstannane group is believed to facilitate interactions with cellular targets, disrupting normal cellular functions.

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)18.5

These findings highlight the potential of this compound as a therapeutic agent in cancer treatment.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by El-Shehawy et al. investigated various alkylthiophenes, including this compound, revealing its broad-spectrum antimicrobial properties against several pathogens .
  • Anticancer Activity Assessment :
    Research published in ACS Applied Polymer Materials reported on the anticancer effects of thiophene derivatives, emphasizing the role of substituents like trimethylstannane in enhancing biological activity .

Properties

Molecular Formula

C13H24SSn

Molecular Weight

331.1 g/mol

IUPAC Name

(3-hexylthiophen-2-yl)-trimethylstannane

InChI

InChI=1S/C10H15S.3CH3.Sn/c1-2-3-4-5-6-10-7-8-11-9-10;;;;/h7-8H,2-6H2,1H3;3*1H3;

InChI Key

VICPXQBDZGOMDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(SC=C1)[Sn](C)(C)C

Origin of Product

United States

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